molecular formula C7H6ClNO B3177583 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine CAS No. 193605-52-6

5-Chloro-2,3-dihydrofuro[2,3-c]pyridine

Cat. No.: B3177583
CAS No.: 193605-52-6
M. Wt: 155.58 g/mol
InChI Key: XSGMFHQIRBHNGE-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₇H₆ClNO. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate furan derivative under acidic or basic conditions to form the fused ring system . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydrofuro[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Chloro-2,3-dihydrofuro[2,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

5-chloro-2,3-dihydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMFHQIRBHNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Reactant of Route 2
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Reactant of Route 3
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Reactant of Route 4
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Reactant of Route 5
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine

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